molecular formula C12H11Cl2NO2 B14001211 2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile CAS No. 20535-57-3

2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile

Cat. No.: B14001211
CAS No.: 20535-57-3
M. Wt: 272.12 g/mol
InChI Key: HSACGLUVQLFTCA-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile is an organic compound with a complex structure that includes dichlorophenyl, ethoxy, oxo, and butanenitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent functional group transformations . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, the use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield . Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

20535-57-3

Molecular Formula

C12H11Cl2NO2

Molecular Weight

272.12 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-4-ethoxy-3-oxobutanenitrile

InChI

InChI=1S/C12H11Cl2NO2/c1-2-17-7-12(16)9(6-15)8-3-4-10(13)11(14)5-8/h3-5,9H,2,7H2,1H3

InChI Key

HSACGLUVQLFTCA-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)C(C#N)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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